REACTION_CXSMILES
|
[NH2-].[Na+].[OH:3][CH2:4][CH:5]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.S(OC)(O[CH3:21])(=O)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH:5]1([CH2:4][O:3][CH3:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
OCC1CCCCCCCCCCC1
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
alcoholate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
was added dropwise to the boiling suspension
|
Type
|
TEMPERATURE
|
Details
|
was heated for another two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for another four hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |